Methyl phenyl cyanocarbonimidodithioate
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Overview
Description
Methyl phenyl cyanocarbonimidodithioate is an organic compound with the molecular formula C9H8N2S2 It is characterized by the presence of both methylsulfanyl and phenylsulfanyl groups attached to a cyanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl phenyl cyanocarbonimidodithioate typically involves the reaction of phenylsulfanylacetonitrile with methylsulfanyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at a temperature of around 0-5°C. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl phenyl cyanocarbonimidodithioate can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the cyanamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted cyanamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
Methyl phenyl cyanocarbonimidodithioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine
The compound is being investigated for its potential therapeutic applications. Its ability to inhibit specific enzymes makes it a potential candidate for the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl phenyl cyanocarbonimidodithioate involves its interaction with molecular targets such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, non-competitive inhibition, and irreversible inhibition.
Comparison with Similar Compounds
Similar Compounds
- [Methylsulfanyl(phenylsulfanyl)methylidene]acetamide
- [Methylsulfanyl(phenylsulfanyl)methylidene]formamide
- [Methylsulfanyl(phenylsulfanyl)methylidene]thiourea
Uniqueness
Methyl phenyl cyanocarbonimidodithioate is unique due to the presence of both methylsulfanyl and phenylsulfanyl groups attached to a cyanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[methylsulfanyl(phenylsulfanyl)methylidene]cyanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S2/c1-12-9(11-7-10)13-8-5-3-2-4-6-8/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCMEHPDGATCFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC#N)SC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375644 |
Source
|
Record name | [methylsulfanyl(phenylsulfanyl)methylidene]cyanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152381-91-4 |
Source
|
Record name | [methylsulfanyl(phenylsulfanyl)methylidene]cyanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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